molecular formula C20H31N3O3S B5659436 3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[3-(2-thienyl)propanoyl]piperidin-3-yl}propanoic acid

3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[3-(2-thienyl)propanoyl]piperidin-3-yl}propanoic acid

Cat. No. B5659436
M. Wt: 393.5 g/mol
InChI Key: CRMBVGMHOKBLRW-AEFFLSMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arylpiperazine derivatives, including those with structures similar to the compound , have been widely studied for their clinical applications, primarily in the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to various pharmacological actions due to their interactions with serotonin and other neurotransmitter receptors (Caccia, 2007).

Synthesis Analysis

Spiropiperidines, which may share structural motifs with the specified compound, are synthesized through methodologies focusing on the construction of spiropiperidine by either forming the spiro-ring on a preformed piperidine ring or forming the piperidine ring on a preformed carbo- or heterocyclic ring. These strategies are integral in drug discovery, highlighting the compound's relevance in medicinal chemistry (Griggs, Tape, & Clarke, 2018).

Molecular Structure Analysis

Propargylic alcohols, utilized in the synthesis of polycyclic systems including heterocycles, demonstrate the compound's potential for diverse chemical reactions and synthesis pathways. This reactivity is crucial for developing novel synthetic strategies for complex molecules, including those with pharmacological significance (Mishra, Nair, & Baire, 2022).

Chemical Reactions and Properties

3-Azabicyclo [3.3.1] nonanones derivatives, which might be structurally related to the compound, are synthesized via the Mannich reaction. These derivatives can be further functionalized into various heterocycles, indicating the compound's versatility in chemical reactions and potential for generating biologically active molecules (Mazimba & Mosarwa, 2015).

properties

IUPAC Name

3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-(3-thiophen-2-ylpropanoyl)piperidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3S/c1-21-10-12-22(13-11-21)18-8-9-23(15-16(18)4-7-20(25)26)19(24)6-5-17-3-2-14-27-17/h2-3,14,16,18H,4-13,15H2,1H3,(H,25,26)/t16-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMBVGMHOKBLRW-AEFFLSMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2CCC(=O)O)C(=O)CCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@H]2CCN(C[C@H]2CCC(=O)O)C(=O)CCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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